molecular formula C20H8Br4NaO5 B1665445 sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate) CAS No. 17372-87-1

sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)

Cat. No. B1665445
CAS RN: 17372-87-1
M. Wt: 670.9 g/mol
InChI Key: RKBYGZHRVNJODM-UHFFFAOYSA-N
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Description

Eosin Y Disodium, also known as Eosin Y, is a synthetic organic dye belonging to the xanthene class. It is widely used in various scientific and industrial applications due to its vibrant red color and fluorescent properties. The compound is commonly used as a biological stain, particularly in histology and cytology, to differentiate between different cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eosin Y Disodium is synthesized through the bromination of fluorescein. The process involves the addition of bromine to fluorescein in the presence of a suitable solvent, typically acetic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of Eosin Y Disodium involves large-scale bromination of fluorescein. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The final product is then purified through crystallization and filtration techniques .

Mechanism of Action

Eosin Y Disodium exerts its effects primarily through its ability to absorb visible light and transfer energy or electrons to other molecules. Upon light absorption, the compound’s electrons are excited to a higher energy state, from which they can participate in various photochemical reactions. This property makes it an effective photocatalyst in visible light photoredox catalysis .

Similar Compounds:

    Eosin B: Another xanthene dye with similar staining properties but a slightly different chemical structure.

    Fluorescein: The parent compound of Eosin Y, used in various applications including as a fluorescent tracer.

    Rose Bengal: A related dye with applications in photodynamic therapy and staining.

Uniqueness of Eosin Y Disodium: Eosin Y Disodium is unique due to its high efficiency as a photocatalyst and its versatility in various scientific and industrial applications. Its ability to catalyze a wide range of reactions under mild conditions sets it apart from other similar compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 'sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)' involves the bromination of xanthone followed by cyclization with an isobenzofuran derivative and subsequent deprotonation to form the final product as a sodium salt.", "Starting Materials": ["Xanthone", "Bromine", "Isobenzofuran derivative", "Sodium hydroxide", "Acetone"], "Reaction": [ "Step 1: Xanthone is dissolved in acetone and bromine is added dropwise to the solution at room temperature with stirring.", "Step 2: The mixture is stirred for several hours until the reaction is complete.", "Step 3: The resulting product is filtered and washed with water to remove any unreacted bromine.", "Step 4: The crude product is dissolved in a mixture of acetone and sodium hydroxide and heated to reflux temperature.", "Step 5: An isobenzofuran derivative is added to the reaction mixture and the reaction is stirred at reflux temperature for several hours.", "Step 6: The reaction mixture is cooled and the product is isolated by filtration and washed with water.", "Step 7: The product is deprotonated by treatment with excess sodium hydroxide to form the sodium salt of the final product.", "Step 8: The product is purified by recrystallization from a suitable solvent." ] }

CAS RN

17372-87-1

Molecular Formula

C20H8Br4NaO5

Molecular Weight

670.9 g/mol

IUPAC Name

disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H8Br4O5.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;

InChI Key

RKBYGZHRVNJODM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acid red 87;  Eosin;  Certiqual Eosine;  Disodium eosin;  Red No. 103;  Japan Red 103;  Toyo Eosine G;  water red 2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)
Reactant of Route 2
sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)
Reactant of Route 3
sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)
Reactant of Route 4
sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)
Reactant of Route 5
sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)
Reactant of Route 6
sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)

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